molecular formula C21H19BrN2OS B2641099 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione CAS No. 620590-21-8

2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No.: B2641099
CAS No.: 620590-21-8
M. Wt: 427.36
InChI Key: DRDNAUIXNRGAKW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C21H19BrN2OS and its molecular weight is 427.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related quinazoline derivatives involves several methodologies highlighting the flexibility and complexity of their chemical structures. For instance, studies have focused on the orientation of cyclization in the thiazolo-quinazoline heterocyclic system, employing techniques such as NMR, DFT, and X-ray diffraction to establish regiochemistry and structure (Gupta & Chaudhary, 2015). Additionally, the exploration of novel synthesis routes has led to the creation of derivatives bearing antimicrobial properties, showcasing the compounds' potential in medicinal chemistry (Gupta & Chaudhary, 2012).

Antimicrobial Activities

Quinazoline derivatives have been investigated for their antimicrobial efficacy. For example, research on heterocyclic compounds derived from chalcone underlines the potential of these molecules as antibacterial agents, emphasizing their solvatochromic properties and interaction with micelles, which could be pivotal in developing new antimicrobial strategies (Khan, 2017). Furthermore, the incorporation of quinazoline moieties into nucleosides has demonstrated moderate to strong activity against common pathogens, indicating a promising area for the development of new antimicrobial agents (Kadhim, El-Hashash, & Rizk, 2022).

Enzyme Interaction and Signaling Pathways Inhibition

Some derivatives have been studied for their ability to inhibit specific enzymes and signaling pathways, particularly those relevant to cancer therapy. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines have been prepared as putative inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, showing enhanced antitumor activity and providing insights into the design of targeted cancer therapies (Tsou et al., 2001).

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2OS/c1-25-17-12-10-16(11-13-17)24-19-5-3-2-4-18(19)21(26)23-20(24)14-6-8-15(22)9-7-14/h6-13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDNAUIXNRGAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.